2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid
Overview
Description
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to influence several biochemical pathways, leading to various downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Cellular Effects
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It is known to inhibit or activate specific enzymes, leading to changes in their activity. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity . The specific temporal effects of this compound are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it may cause toxic or adverse effects . For instance, high doses of thiophene derivatives have been associated with liver toxicity and other adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, thiophene derivatives are known to undergo oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method is the bromination of 5-(propan-2-yl)thiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods often involve large-scale bromination and carboxylation reactions using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:
2-Bromo-3-thiophenecarboxylic acid: Similar in structure but lacks the propan-2-yl group, which may affect its reactivity and applications.
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Contains additional functional groups that may enhance its electronic properties for specific applications.
Properties
IUPAC Name |
2-bromo-5-propan-2-ylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPQWONKBAVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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